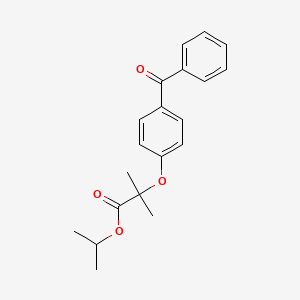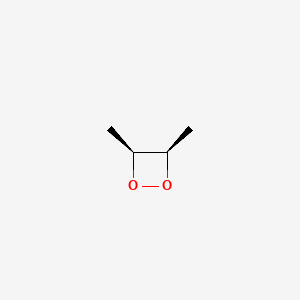![molecular formula C10H14O B14651531 2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one CAS No. 50585-71-2](/img/structure/B14651531.png)
2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethylbicyclo[31It is characterized by a bicyclo[3.1.1]heptane structure substituted by an oxo group at position 2 and methyl groups at positions 4 and 6, with a double bond between positions 2 and 3 . This compound is a cyclic ketone and an enone, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one can be achieved through several methods. One common approach involves the oxidation of α-pinene, a naturally occurring monoterpene, using specific oxidizing agents . The reaction conditions typically include controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize advanced catalytic systems and continuous flow reactors to optimize the efficiency and scalability of the synthesis . The industrial methods are designed to meet the demand for this compound in various applications, including pharmaceuticals and agrochemicals.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, flavors, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding. For example, it can inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
50585-71-2 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2,4,4-trimethylbicyclo[3.1.1]hept-2-en-6-one |
InChI |
InChI=1S/C10H14O/c1-6-5-10(2,3)8-4-7(6)9(8)11/h5,7-8H,4H2,1-3H3 |
Clave InChI |
FZSKMKOCZZKCJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C2CC1C2=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



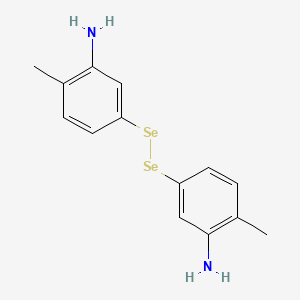
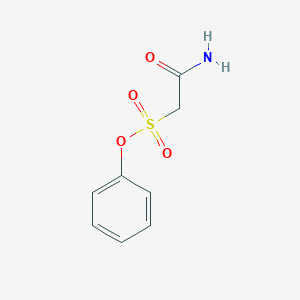
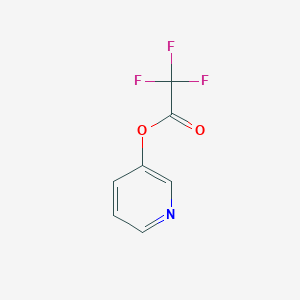
![[(Trimethylsilyl)oxy]methanetricarbonitrile](/img/structure/B14651481.png)


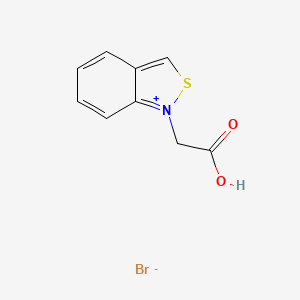
![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)
